molecular formula C21H21N3O2 B2827122 N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide CAS No. 1376297-77-6

N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide

Cat. No.: B2827122
CAS No.: 1376297-77-6
M. Wt: 347.418
InChI Key: VFSDGOBAYCXBDH-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features an indole core substituted with an ethyl group at the nitrogen atom and a benzamide moiety linked through a prop-2-enamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    N-Ethylation: The indole nitrogen is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The benzamide moiety is introduced by reacting the ethylated indole with 4-(bromomethyl)benzoic acid, followed by coupling with prop-2-enamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the indole ring.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide involves its interaction with specific molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. The benzamide moiety may enhance binding affinity and specificity towards certain biological targets. Pathways involved could include inhibition of enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-1H-indol-3-yl)-4-[(prop-2-enamido)methyl]benzamide
  • N-(1-methyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide
  • N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzoate

Uniqueness

N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide is unique due to its specific substitution pattern on the indole ring and the presence of the benzamide moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various fields of science and industry.

Properties

IUPAC Name

N-(1-ethylindol-6-yl)-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-3-20(25)22-14-15-5-7-17(8-6-15)21(26)23-18-10-9-16-11-12-24(4-2)19(16)13-18/h3,5-13H,1,4,14H2,2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSDGOBAYCXBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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